2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide
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Overview
Description
2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide is a complex organic compound characterized by its long-chain alkyl groups and sulfonyl phenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of Didodecylamine: Didodecylamine is synthesized through the reaction of dodecylamine with dodecyl chloride under basic conditions.
Acetylation: Didodecylamine is then acetylated using acetic anhydride to form didodecylaminoacetyl.
Sulfonylation: The acetylated product is reacted with 4-aminobenzenesulfonyl chloride to introduce the sulfonyl group.
Coupling Reaction: Finally, the sulfonylated intermediate is coupled with 2-bromoacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Formation of dodecanol, dodecanal, or dodecanoic acid.
Reduction: Formation of didodecylaminothiol.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology
In biological research, this compound is explored for its potential as a drug delivery agent. Its ability to form micelles and encapsulate hydrophobic drugs makes it a candidate for targeted drug delivery systems.
Medicine
In medicine, the compound’s surfactant properties are investigated for use in formulations of topical creams and ointments. Its potential antimicrobial properties are also under study.
Industry
In industrial applications, it is used in the formulation of detergents, lubricants, and coatings. Its ability to reduce surface tension makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide involves its interaction with cell membranes due to its amphiphilic nature. It can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dioctylamino)-N-(4-((4-(((dioctylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide
- 2-(Didecylamino)-N-(4-((4-(((didecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide has longer alkyl chains, which enhance its hydrophobic interactions and surfactant properties. This makes it more effective in applications requiring strong amphiphilic characteristics, such as drug delivery and industrial emulsification.
Properties
CAS No. |
32794-45-9 |
---|---|
Molecular Formula |
C64H114N4O4S |
Molecular Weight |
1035.7 g/mol |
IUPAC Name |
2-(didodecylamino)-N-[4-[4-[[2-(didodecylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C64H114N4O4S/c1-5-9-13-17-21-25-29-33-37-41-53-67(54-42-38-34-30-26-22-18-14-10-6-2)57-63(69)65-59-45-49-61(50-46-59)73(71,72)62-51-47-60(48-52-62)66-64(70)58-68(55-43-39-35-31-27-23-19-15-11-7-3)56-44-40-36-32-28-24-20-16-12-8-4/h45-52H,5-44,53-58H2,1-4H3,(H,65,69)(H,66,70) |
InChI Key |
SRKSPFPFXWGLJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
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